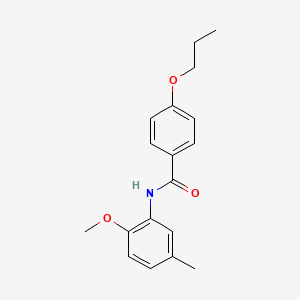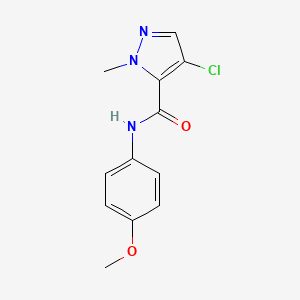
ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. It has been widely used in scientific research for its ability to inhibit the activation of EGFR and downstream signaling pathways.
Mecanismo De Acción
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate inhibits the activation of EGFR by binding to the ATP-binding site of the receptor's tyrosine kinase domain. This prevents the autophosphorylation of the receptor and subsequent activation of downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. The inhibition of these pathways results in the inhibition of cellular processes such as proliferation, migration, and invasion.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound inhibits the proliferation, migration, and invasion of cells that overexpress EGFR. It has also been shown to induce apoptosis in cancer cells. In the nervous system, this compound has been shown to play a role in the development and function of neurons, as well as in synaptic plasticity. In wound healing and tissue repair, this compound has been shown to promote the migration and proliferation of fibroblasts and keratinocytes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a well-defined mechanism of action. It is also highly selective for EGFR and does not inhibit other receptor tyrosine kinases. However, this compound also has some limitations. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. It also has poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the use of ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate in scientific research. One direction is the development of more potent and selective EGFR inhibitors based on the structure of this compound. Another direction is the use of this compound in combination with other inhibitors or chemotherapeutic agents to enhance its effectiveness in cancer treatment. Additionally, this compound could be used to investigate the role of EGFR in other cellular processes and diseases beyond cancer.
Métodos De Síntesis
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate can be synthesized using a multi-step process starting from 5-chloro-2-methoxybenzoic acid. The first step involves the protection of the carboxylic acid group with an ethyl ester group using ethyl chloroformate. The resulting ethyl 5-chloro-2-methoxybenzoate is then reacted with piperazine in the presence of a base to form the corresponding piperazinecarboxylic acid. The final step involves the coupling of the piperazinecarboxylic acid with 5-chloro-2-methoxybenzoyl chloride using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to yield this compound.
Aplicaciones Científicas De Investigación
Ethyl 4-(5-chloro-2-methoxybenzoyl)-1-piperazinecarboxylate has been widely used in scientific research as a tool to investigate the role of EGFR signaling in various cellular processes. It has been shown to inhibit the proliferation, migration, and invasion of cancer cells that overexpress EGFR, making it a potential therapeutic agent for cancer treatment. This compound has also been used to study the role of EGFR in the development and function of the nervous system, as well as in wound healing and tissue repair.
Propiedades
IUPAC Name |
ethyl 4-(5-chloro-2-methoxybenzoyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O4/c1-3-22-15(20)18-8-6-17(7-9-18)14(19)12-10-11(16)4-5-13(12)21-2/h4-5,10H,3,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXCFODRTWGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}azepane oxalate](/img/structure/B5318722.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5318723.png)
![3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5318729.png)

![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)
![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)

![rel-(4aS,8aR)-6-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5318790.png)

![2-{[(2-fluorobenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5318797.png)
![4-benzyl-3-ethyl-1-{[2-(methylthio)pyrimidin-5-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5318805.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B5318816.png)
![2,2-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5318817.png)